molecular formula C8H10N2O2S B1526886 Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate CAS No. 1354957-74-6

Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B1526886
CAS No.: 1354957-74-6
M. Wt: 198.24 g/mol
InChI Key: DUZQEBIMXPJQGG-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate: is a chemical compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropylamine and thiazole derivatives .

  • Reaction Conditions: The reaction involves the condensation of cyclopropylamine with thiazole-5-carboxylate under acidic conditions, followed by methylation.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Properties

IUPAC Name

methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-7(11)6-4-9-8(13-6)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZQEBIMXPJQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to produce desired biological outcomes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites or allosteric sites on target molecules.

Comparison with Similar Compounds

  • Methyl 2-(cyclopropylamino)acetate

  • Methyl 2-(cyclopropylamino)propanoate

  • Cyclopropylamine derivatives

Uniqueness: Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate stands out due to its unique structural features and its ability to undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future developments

Biological Activity

Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the cyclopropylamino group contributes to its unique chemical reactivity and biological interactions. The molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S, with a molecular weight of approximately 198.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown that derivatives of thiazole compounds can inhibit enzymes such as xanthine oxidase, which plays a critical role in purine metabolism and oxidative stress. For instance, similar thiazole compounds have demonstrated moderate xanthine oxidase inhibitory activity, suggesting a potential mechanism for anti-inflammatory effects .
  • Antioxidant Activity : Some studies indicate that thiazole derivatives exhibit antioxidant properties, which may protect cells from oxidative damage. This is particularly relevant in the context of diseases characterized by oxidative stress .

Anticancer Properties

Recent research has highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines:

CompoundCell Line TestedGI50 (μM)TGI (μM)LC50 (μM)
Compound AMCF7 (Breast)<1012.8837.15
Compound BSR (Leukemia)<1012.8837.15

These findings suggest that the compound may possess significant cytotoxicity against cancer cells while exhibiting selectivity towards cancerous tissues over normal cells .

Anti-inflammatory and Analgesic Effects

The structural similarity of this compound to known anti-inflammatory agents suggests potential therapeutic applications in pain management and inflammation reduction. Its mechanism may involve modulation of inflammatory pathways or direct interaction with pain receptors.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer activity of several thiazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in multiple cancer cell lines with IC50 values in the micromolar range .
  • Xanthine Oxidase Inhibition : Research on similar thiazole compounds demonstrated their ability to inhibit xanthine oxidase effectively, with some derivatives showing comparable efficacy to established inhibitors like febuxostat . This supports the hypothesis that this compound may also exhibit similar enzymatic inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

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